Product packaging for Oxacycloheptadec-11-en-2-one(Cat. No.:CAS No. 36508-31-3)

Oxacycloheptadec-11-en-2-one

Cat. No.: B12656326
CAS No.: 36508-31-3
M. Wt: 252.39 g/mol
InChI Key: MJBVGUVEKHRPDM-HYXAFXHYSA-N
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Description

Oxacycloheptadec-11-en-2-one (CAS: 36508-31-3) is a macrocyclic lactone with the molecular formula C₁₆H₂₈O₂ and an average molecular weight of 252.39 g/mol . This compound, which may also be referred to as (11Z)-isoambrettolide, features a 17-membered ring and a double bond whose stereochemistry can exist in either the (Z) or (E) configuration . It serves as a significant model compound for the broader study of macrocyclic lactones, allowing researchers to explore reactivity, conformational properties, and synthesis strategies applicable to this class of molecules . In research, this compound is primarily valued in the field of fragrance chemistry, where its structural relatives are known for their musky olfactive notes, exceptional diffusion, and utility as fixatives . Its study provides critical insights into the structure-odor relationships of macrocyclic musks. Furthermore, related macrocyclic lactones have demonstrated promising biological activity in scientific investigations, showing effects against multi-drug resistant (MDR) cancer cell lines, such as acute myeloid leukemia, and antibiotic-resistant bacteria like Staphylococcus aureus . This makes the compound and its analogues a relevant scaffold in medicinal chemistry research for developing new therapeutic strategies against resistant pathologies. The synthesis of this macrocyclic lactone is often achieved through intramolecular cyclization, such as the ring-closing of long-chain ω-hydroxy acids . Researchers utilize this compound to develop and refine synthetic methodologies, including ring-closing metathesis. For research purposes only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28O2 B12656326 Oxacycloheptadec-11-en-2-one CAS No. 36508-31-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36508-31-3

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

(11Z)-1-oxacycloheptadec-11-en-2-one

InChI

InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h3,5H,1-2,4,6-15H2/b5-3-

InChI Key

MJBVGUVEKHRPDM-HYXAFXHYSA-N

Isomeric SMILES

C1CCCCC(=O)OCCCCC/C=C\CCC1

Canonical SMILES

C1CCCCC(=O)OCCCCCC=CCCC1

Origin of Product

United States

Stereochemistry and Isomerism of Oxacycloheptadec 11 En 2 One

Identification and Characterization of Geometric Isomers ((E)- and (Z)-Configurations)

The restricted rotation around the C11=C12 double bond in Oxacycloheptadec-11-en-2-one results in two distinct geometric isomers: (11E)-Oxacycloheptadec-11-en-2-one and (11Z)-Oxacycloheptadec-11-en-2-one. allen.in The designation of these isomers as (E) for entgegen (opposite) and (Z) for zusammen (together) is determined by the Cahn-Ingold-Prelog (CIP) priority rules. windows.net For each carbon of the double bond, the attached groups are assigned a priority based on atomic number.

At C11, the attached groups are a hydrogen atom and the C10 carbon of the alkyl chain. The carbon atom has a higher atomic number than hydrogen, so the -CH2- group at C10 receives higher priority.

At C12, the attached groups are a hydrogen atom and the C13 carbon of the alkyl chain. Similarly, the -CH2- group at C13 has higher priority.

The (Z)-isomer is the configuration where the high-priority groups (the carbon chains at C10 and C13) are on the same side of the double bond plane. Conversely, the (E)-isomer has these high-priority groups on opposite sides. ramauniversity.ac.in

The characterization and differentiation of these isomers rely on modern analytical techniques. While specific data for the C11 isomer is not extensively documented, the methods used for its positional isomers, such as Oxacycloheptadec-10-en-2-one, are directly applicable. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful. The coupling constant (J-value) between the vinylic protons at C11 and C12 is diagnostic. A larger coupling constant (typically 12-18 Hz) is characteristic of a trans or (E) configuration, while a smaller coupling constant (typically 7-12 Hz) indicates a cis or (Z) arrangement.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the isomers based on differences in their boiling points and intermolecular interactions, with each isomer showing a distinct retention time. The mass spectrum helps confirm the molecular weight.

Infrared (IR) Spectroscopy: The (E)-isomer often exhibits a characteristic absorption band for the trans C=C bond deformation around 960-980 cm⁻¹, which is absent in the (Z)-isomer.

Table 1: Predicted Spectroscopic Data for (E)- and (Z)-Oxacycloheptadec-11-en-2-one Isomers

Technique(E)-Isomer (trans)(Z)-Isomer (cis)
¹H NMR (Vinylic Protons)J ≈ 12-18 HzJ ≈ 7-12 Hz
IR Spectroscopy (C=C bend)~970 cm⁻¹Band absent or weak

Impact of Stereoisomerism on Molecular Conformation and Reactivity

(Z)-Isomer: The cis configuration introduces a "kink" or sharp turn in the carbon chain. This generally leads to a more folded, compact, and often more strained ring conformation. The reduced flexibility can make certain regions of the molecule, such as the ester group, either more sterically hindered or more exposed, depending on the specific low-energy conformation adopted.

(E)-Isomer: The trans configuration allows the carbon chain to adopt a more linear, extended, and generally less strained conformation. This results in a larger, more open ring structure compared to the (Z)-isomer.

Comparative Analysis with Positional and Configurational Isomers of Related Macrolactones

This compound is part of a larger family of C16 macrocyclic lactone isomers. Its properties can be better understood by comparing it with its more well-known positional isomers, where the double bond is located at a different position within the ring. The two most prominent examples are Ambrettolide and Isoambrettolide.

(Z)-Oxacycloheptadec-8-en-2-one (Ambrettolide): This is a naturally occurring musk compound found in the seed oil of Abelmoschus moschatus. ncats.io It is highly valued in the fragrance industry for its warm, musky, and slightly fruity scent. medium.com

(Z)-Oxacycloheptadec-10-en-2-one (Isoambrettolide): This isomer is a synthetic musk that is also widely used in perfumery. reddit.comfragrantica.com While its scent is similar to Ambrettolide, it is often described as being slightly less smooth and more fatty. reddit.com It possesses a powerful fixative quality and can enhance the diffusion of a fragrance. fraterworks.comthegoodscentscompany.com

(E)-Oxacycloheptadec-8-en-2-one: The trans-isomer of Ambrettolide is also known but is less common in fragrance applications. chemspider.com

The seemingly minor shift in the double bond's position from C11 to C10 or C8 results in distinct molecules with unique identifiers and subtly different olfactory properties. This highlights how the precise location and configuration of a functional group within a macrocyclic ring are critical in determining its physical and sensory characteristics. The differences in scent profiles between these isomers are a direct consequence of how their different shapes interact with olfactory receptors in the nose.

Table 2: Comparison of this compound and its Positional Isomers

PropertyThis compound(Z)-Oxacycloheptadec-10-en-2-one(Z)-Oxacycloheptadec-8-en-2-one
Common NameN/AIsoambrettolide reddit.comfragrantica.comAmbrettolide ncats.iomedium.com
CAS NumberNot widely assigned28645-51-4 fragranceconservatory.com123-69-3 ncats.io
Double Bond PositionC11-C12C10-C11C8-C9
Reported Odor ProfileNot widely documentedSoft, sweet, musky, with fruity facets. fraterworks.comthegoodscentscompany.comWarm, powdery, musky, reminiscent of ambrette seeds. medium.com

Advanced Synthetic Methodologies for Oxacycloheptadec 11 En 2 One

Ring-Closing Metathesis (RCM) as a Strategic Synthetic Route

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of macrocycles, including unsaturated lactones like Oxacycloheptadec-11-en-2-one. This reaction utilizes a metal catalyst to facilitate the intramolecular coupling of two terminal alkene functionalities within a linear precursor, forming a cyclic alkene and releasing a volatile byproduct, typically ethylene. apeiron-synthesis.com Its success in macrocyclization is attributed to its high functional group tolerance and the ability to perform the reaction under mild conditions, which minimizes side reactions. apeiron-synthesis.com

Development and Application of Ruthenium-Based Catalysts for RCM

The widespread adoption of RCM in organic synthesis is largely due to the development of well-defined ruthenium-based catalysts, pioneered by Grubbs, Schrock, and Chauvin. These catalysts exhibit remarkable stability and activity, making them suitable for complex synthetic endeavors.

First-generation Grubbs catalysts, such as bis(tricyclohexylphosphine)benzylidene ruthenium dichloride, provided the initial breakthrough. However, the development of second-generation catalysts, which incorporate N-heterocyclic carbene (NHC) ligands, marked a significant advancement. These catalysts, like the Grubbs II and Hoveyda-Grubbs catalysts, offer superior reactivity and stability, allowing for lower catalyst loadings and broader substrate scope. For the synthesis of macrocyclic lactones, these advanced catalysts are crucial for achieving high yields.

In the context of synthesizing this compound, a linear precursor such as 16-hydroxyhexadec-5-en-2-enoic acid esterified with an ω-unsaturated alcohol would be subjected to RCM. The choice of a specific ruthenium catalyst would depend on the substrate's complexity and the desired reaction kinetics.

Table 1: Common Ruthenium-Based Catalysts for RCM

Catalyst Generation Key Features Typical Application
First Generation (e.g., Grubbs I) Good functional group tolerance. Initial development of RCM for less demanding substrates.
Second Generation (e.g., Grubbs II) Higher activity and stability due to NHC ligand. Synthesis of complex molecules, including sterically hindered or electron-deficient olefins.

| Hoveyda-Grubbs Catalysts | Chelating isopropoxybenzylidene ligand enhances stability and allows for catalyst recovery. | Used in a wide range of metathesis reactions, including those requiring higher temperatures. |

Stereoselective Control in Metathesis Reactions

A critical aspect of synthesizing this compound via RCM is controlling the geometry of the newly formed double bond, which can exist as either the E (trans) or Z (cis) isomer. The stereochemical outcome of an RCM reaction is influenced by the catalyst, the substrate structure, and the reaction conditions. While many standard ruthenium catalysts tend to favor the thermodynamically more stable E-isomer for large rings, specialized catalysts have been developed to provide high selectivity for the Z-isomer. nih.govnih.gov

For instance, molybdenum- or tungsten-based monoaryloxide pyrrolide (MAP) catalysts have demonstrated excellent efficacy in promoting highly Z-selective formation of macrocyclic disubstituted alkenes. nih.gov The synthesis of Ambrettolide (a constitutional isomer of the target compound) has been achieved with high Z-selectivity using such catalysts. nih.gov Achieving a specific stereochemistry for the C11-C12 double bond in this compound would necessitate the careful selection of a stereodirecting catalyst system.

Classical and Emerging Cyclization Approaches

Beyond RCM, several classical and emerging macrolactonization methods are available for the synthesis of large-ring lactones from their corresponding ω-hydroxy acid precursors. These methods typically involve the activation of the carboxylic acid moiety to facilitate intramolecular esterification.

Prominent classical methods include:

Yamaguchi Macrolactonization: This method involves the formation of a mixed anhydride (B1165640) by reacting the ω-hydroxy acid with 2,4,6-trichlorobenzoyl chloride in the presence of a base like triethylamine. Subsequent addition of 4-dimethylaminopyridine (B28879) (DMAP) promotes the intramolecular cyclization to yield the macrolactone. researchgate.netwikipedia.orgfrontiersin.org This technique is particularly effective for forming large rings and is widely used in natural product synthesis. nih.gov

Shiina Macrolactonization: This approach utilizes an aromatic carboxylic acid anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), as a condensing agent. The reaction can be performed under either acidic or basic conditions, offering flexibility. wikipedia.org The slow addition of the hydroxycarboxylic acid is often employed to maximize the yield of the desired macrolactone. wikipedia.org

Emerging techniques often focus on catalysis to achieve higher efficiency and milder reaction conditions. For example, palladium-catalyzed macrolactonization via C-H activation has been developed as a novel approach. nih.gov This method allows for the cyclization of alkenoic acids under oxidative conditions, providing an alternative to traditional activation methods. nih.gov

Table 2: Comparison of Key Macrolactonization Methods

Method Activating Agent Key Advantage
Yamaguchi 2,4,6-Trichlorobenzoyl chloride High yields for large rings, widely applicable. wikipedia.org
Shiina Aromatic carboxylic acid anhydrides (e.g., MNBA) Can be performed under acidic or basic conditions. wikipedia.org
Corey-Nicolaou 2,2'-Dipyridyl disulfide/triphenylphosphine Proceeds under neutral and mild conditions.

| Mukaiyama | 2-Chloro-1-methylpyridinium iodide | Forms a highly activated acyloxypyridinium species. acs.org |

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound, regardless of the cyclization strategy, is contingent upon the efficient preparation of a suitable linear precursor. For RCM, this would be a diene-containing ω-hydroxy ester. For classical macrolactonization, the key intermediate is the corresponding ω-hydroxyalkenoic acid, such as 16-hydroxyhexadec-11-enoic acid.

The synthesis of these long-chain precursors often involves a modular approach, where smaller fragments are coupled together. Common strategies include:

Wittig Reaction or Horner-Wadsworth-Emmons Olefination: These reactions are invaluable for creating the carbon-carbon double bond at a specific position with stereochemical control.

Grignard or Organolithium Additions: These reactions can be used to form carbon-carbon bonds by coupling alkyl halides with carbonyl compounds.

Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki or Sonogashira couplings are effective for joining different carbon fragments.

For instance, the synthesis of a precursor for this compound could start from commercially available materials like 10-undecenoic acid and a five-carbon fragment, which are then coupled and further functionalized to introduce the required hydroxyl and carboxylic acid groups at the appropriate positions.

Sophisticated Spectroscopic and Analytical Characterization of Oxacycloheptadec 11 En 2 One

Application of High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of organic molecules, providing highly accurate mass measurements that allow for the determination of elemental compositions. pnnl.gov For Oxacycloheptadec-11-en-2-one (C₁₆H₂₈O₂), HRMS can confirm its molecular formula by measuring the mass-to-charge ratio (m/z) of its molecular ion with exceptional precision, distinguishing it from other compounds with the same nominal mass. nist.govnist.gov

In mass spectrometry, particularly with electron ionization (EI), the molecular ion of this compound undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of this fragmentation pattern provides a molecular fingerprint that helps to confirm the structure. As a macrocyclic lactone (an ester within a ring), its fragmentation is governed by the presence of the ester group and the hydrocarbon chain. libretexts.orgscienceready.com.au

Key fragmentation pathways for macrocyclic esters typically involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group.

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a sufficiently long alkyl chain.

Cleavage of the C-O bond: Breaking the bond between the acyl group and the oxygen atom of the ester.

Ring-opening reactions: Complex fragmentations resulting from the cleavage of the macrocyclic ring structure.

The resulting mass spectrum would exhibit a series of peaks corresponding to the m/z ratios of these fragments. While a specific spectrum for the 11-en isomer is not detailed in the provided literature, analysis of the positional isomer (Z)-Oxacycloheptadec-8-en-2-one provides insight into the expected fragmentation. nist.gov

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z ValuePredicted Fragment IdentityFragmentation Pathway
252.2089[M]⁺ (Molecular Ion)Parent molecule (C₁₆H₂₈O₂)
Variable[M - H₂O]⁺Loss of a water molecule
Variable[M - C₂H₄]⁺Loss of ethylene
VariableAlkyl chain fragmentsCleavage along the hydrocarbon chain, often in clusters of 14 mass units (-CH₂-). libretexts.org

Isotopic signature analysis involves the precise measurement of the relative abundances of stable isotopes of elements within the molecule, such as ¹³C/¹²C. wikipedia.org This "isotopic fingerprint" can provide valuable information about the origin of the compound. nih.govnih.gov For instance, this compound derived from a natural source (e.g., plant extracts) may exhibit a different ¹³C/¹²C ratio compared to a synthetically produced version due to isotopic fractionation during biosynthetic versus chemical reaction pathways. wikipedia.org This analysis is performed using Isotope Ratio Mass Spectrometry (IRMS), which can differentiate between samples from different geographical locations or manufacturing processes. ubc.caucf.edu

Commercial samples of unsaturated macrocycles like this compound often exist as a mixture of geometric isomers (Z and E). Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing such mixtures. Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (UPLC-MS) is a powerful tool for this purpose. nih.govresearcher.life UPLC provides rapid and high-resolution separation of the isomers, while the mass spectrometer provides identification and quantification of each separated component. thermofisher.commdpi.com This technique allows for both the purity assessment of the sample and the determination of the isomeric ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the complete structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. rsc.org

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts of the protons near the ester group and the double bond are particularly diagnostic. The coupling constants (J-values) between protons on the double bond are critical for assigning the stereochemistry: a larger coupling constant is typically observed for the E (trans) isomer, while a smaller one indicates the Z (cis) isomer.

¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbonyl carbon (C=O) and the olefinic carbons (C=C) are highly characteristic.

2D NMR Techniques: Advanced experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to establish connectivity between atoms and their spatial relationships. NOESY, in particular, is crucial for determining the conformation of the flexible macrocyclic ring and confirming the Z/E configuration of the double bond by identifying protons that are close to each other in space. mdpi.com

Conformational analysis of large lactones can be complex due to the flexibility of the ring. Dynamic NMR studies, often performed at variable temperatures, can provide insight into the energy barriers between different stable conformations. nih.govrsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in this compound

NucleusFunctional GroupPredicted Chemical Shift (ppm)Notes
¹HOlefinic Protons (-CH=CH-)~5.3 - 5.5Chemical shift and coupling constant differ for Z and E isomers.
¹HMethylene protons alpha to ester oxygen (-CH₂-O-)~4.1 - 4.3Deshielded due to the adjacent electronegative oxygen.
¹HMethylene protons alpha to carbonyl (-CH₂-C=O)~2.2 - 2.4Deshielded by the carbonyl group.
¹³CCarbonyl Carbon (C=O)~170 - 175Characteristic shift for an ester carbonyl.
¹³COlefinic Carbons (-C=C-)~125 - 135Typical range for non-conjugated double bonds.

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is the primary method for assessing the purity of a chemical compound and for separating mixtures. For this compound, the main challenge is often the separation of the Z and E geometric isomers.

Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), GC is a standard technique for assessing the purity and isomeric ratio of volatile and thermally stable compounds like this macrocycle. Different isomers may exhibit slightly different retention times on the GC column.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both analytical and preparative-scale separation. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, can effectively separate the Z and E isomers based on subtle differences in their polarity and shape. The development of a fast LC-MS/MS method can significantly reduce analysis time. mdpi.com

Chiral Chromatography: While this compound itself is typically achiral unless stereocenters are introduced, related macrocycles can be chiral. In such cases, chiral chromatography would be essential for separating enantiomers.

Complementary Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

While MS and NMR provide detailed structural information, other spectroscopic techniques offer rapid confirmation of key functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the two most important absorption bands would be:

A strong, sharp absorption band around 1735-1750 cm⁻¹ , which is characteristic of the C=O stretching vibration of a saturated ester (lactone).

A medium-intensity absorption band around 1640-1660 cm⁻¹ corresponding to the C=C stretching vibration of the alkene.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within a molecule. The chromophores in this compound are the isolated ester carbonyl group and the isolated carbon-carbon double bond.

The ester group typically shows a weak n→π* transition at around 210-220 nm.

The isolated C=C double bond shows a π→π* transition below 200 nm. Because these chromophores are not conjugated, the molecule is not expected to absorb significantly in the standard UV-Vis range (above 220 nm). sielc.com

Table 3: Summary of Spectroscopic Data for Functional Group Analysis

TechniqueFunctional GroupCharacteristic Signal
IR SpectroscopyEster Carbonyl (C=O)~1735-1750 cm⁻¹ (strong stretch)
IR SpectroscopyAlkene (C=C)~1640-1660 cm⁻¹ (medium stretch)
UV-Vis SpectroscopyEster Carbonyl (C=O)~210-220 nm (n→π* transition)

Mechanistic Investigations of Oxacycloheptadec 11 En 2 One S Molecular Interactions

Principles of Interaction with Biological Macromolecules and Cellular Components

The interaction of Oxacycloheptadec-11-en-2-one with biological macromolecules is primarily driven by non-covalent forces. As a lipophilic molecule, hydrophobic interactions play a significant role in its association with the nonpolar regions of proteins and other cellular components. The presence of a polar lactone group also allows for the formation of hydrogen bonds and other electrostatic interactions, which contribute to the stability and specificity of these molecular complexes.

The primary biological interaction of this compound is with olfactory receptors, which are specialized G protein-coupled receptors (GPCRs) located in the olfactory sensory neurons. The binding of an odorant molecule like Ambrettolide to its specific receptor initiates a signal transduction cascade, leading to the perception of smell.

Elucidation of Specific Receptor Binding Mechanisms

Research has identified two human olfactory receptors, OR5AN1 and OR1A1, as being responsive to various musk compounds. nih.gov Structural models and computational studies have been employed to elucidate the binding mechanisms of macrocyclic musks to these receptors. nih.gov

For OR5AN1, studies involving a range of musk compounds have revealed that the binding pocket is characterized by key amino acid residues that stabilize the odorant molecule. Specifically, hydrogen bonding to Tyrosine (Tyr) 260 in the sixth transmembrane helix (TM6) and hydrophobic interactions with surrounding aromatic residues, including Phenylalanine (Phe) 105, Phe194, and Phe207, are crucial for ligand binding and receptor activation. nih.gov However, it is noteworthy that one comprehensive study found that OR5AN1 does not respond to Ambrettolide, suggesting a high degree of specificity within the musk receptor family. nih.gov

In the case of OR1A1, this receptor has been shown to respond to nitromusks, and its binding mechanism also involves hydrogen bonding and hydrophobic interactions. nih.gov The key residue for hydrogen bonding in OR1A1 is Tyr258, with hydrophobic interactions being facilitated by residues such as Tyr251 and Phe206. nih.gov The interaction of Ambrettolide with OR1A1 has not been as extensively detailed as with OR5AN1 in the reviewed literature.

The binding of a ligand to these olfactory receptors is a dynamic process. Molecular dynamics simulations have been used to study the robustness of these interactions and to understand the conformational changes that occur within the receptor upon ligand binding. nih.gov

Studies on Biotransformation Pathways and Metabolic Fates

Information specific to the biotransformation pathways and metabolic fate of this compound is limited in the readily available scientific literature. However, general principles of xenobiotic metabolism can be applied to predict its likely metabolic transformations. As a lipophilic ester, Ambrettolide is expected to undergo Phase I and Phase II metabolic reactions to increase its water solubility and facilitate its excretion from the body.

Phase I reactions for a macrocyclic lactone like Ambrettolide would likely involve hydrolysis of the ester bond by esterases, leading to the formation of the corresponding ω-hydroxy carboxylic acid. Oxidation reactions, catalyzed by cytochrome P450 enzymes, could also occur at various positions on the aliphatic ring.

Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation reactions. These may include glucuronidation or sulfation of the newly introduced hydroxyl groups, further increasing their polarity and facilitating their elimination.

Some sources indicate that Ambrettolide is considered biodegradable, which suggests that it can be broken down by microorganisms in the environment. givaudan.comscentspiracy.com This process would likely involve similar enzymatic reactions as those that occur in metabolic biotransformation.

Computational Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies

Computational modeling has become an invaluable tool in understanding the molecular interactions of odorants like this compound. These in silico approaches provide insights that are often difficult to obtain through experimental methods alone.

The prediction of how a molecule like Ambrettolide is recognized by and binds to its receptor is a key focus of computational studies. Homology modeling is often used to create three-dimensional structures of olfactory receptors, which are then used in docking simulations to predict the binding pose of the odorant. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. For musk compounds, 3D-QSAR models have been developed to understand how factors like molecular shape and electronic properties influence their interaction with olfactory receptors. nih.gov These models can help in predicting the odor characteristics of novel compounds. An atom-based 3D-QSAR model for musk compounds interacting with OR5AN1 indicated that hydrophobic/nonpolar interactions and hydrogen bonding contribute significantly to the binding affinities. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the receptor-ligand complex, allowing researchers to observe the conformational changes and the stability of the interactions over time. nih.gov For musk compounds, MD simulations have been used to analyze the structural rearrangements of the transmembrane domains of olfactory receptors upon ligand binding and to characterize the nature of the hydrophobic and hydrogen-bonding interactions. nih.gov

Derivatization and Structural Modification of Oxacycloheptadec 11 En 2 One for Mechanistic and Exploratory Research

Exploration of Conformational Effects on Molecular Recognition and Interaction Profiles

Additionally, as no compound names could be mentioned in the article, the requested table of compound names is also not applicable.

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